molecular formula C22H37NO3 B1153726 8(9)-EET ethanolamide

8(9)-EET ethanolamide

Cat. No.: B1153726
M. Wt: 363.5
InChI Key: BXHPMUQFGGSDAK-PDFUHZMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonoyl ethanolamide (AEA) is an endogenous lipid neurotransmitter with cannabingeric activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by COX-2, lipoxygenases, and CYP450 enzymes has also been documented. 8(9)-EpETrE ethanolamide is a cytochrome P450 (CYP450) metabolite of AEA, although specific stereochemistry rather than a racemic mixture would likely ensue from enzymatic metabolism. Human liver microsomes metabolize AEA to 5,6-, 8,9-, 11,12-, and 14,15-EET ethanolamides in a time and protein concentration dependent manner. 8(9)-EET reduces glomerular filtration rate through cyclooxygenase dependent preglomerular vasoconstriction. The physiological actions of 8(9)-EET ethanolamide have not been examined.

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-12-15-20-21(26-20)16-13-10-11-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,12-9-,13-10-/t20-,21+/m1/s1

InChI Key

BXHPMUQFGGSDAK-PDFUHZMOSA-N

SMILES

CCCCC/C=CC/C=CC[C@H]1O[C@H]1C/C=CCCCC(=O)NCCO

Synonyms

8(9)-EpETrE Ethanolamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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